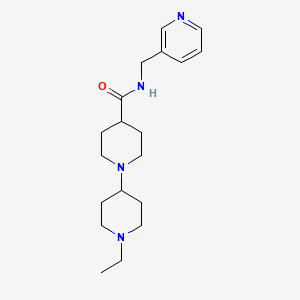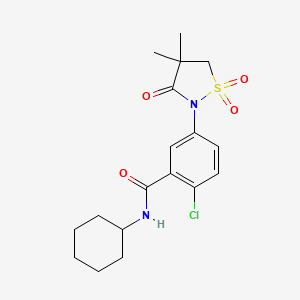
1'-ethyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1'-ethyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, also known as EPPB, is a compound that has been extensively studied in scientific research. It is a member of the piperidine class of compounds and has been shown to have potential therapeutic applications in various fields.
作用機序
The mechanism of action of 1'-ethyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide involves its binding to the dopamine and norepinephrine transporters, leading to inhibition of their uptake. This results in an increase in the levels of dopamine and norepinephrine in the brain, leading to its potential therapeutic effects in various fields.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including an increase in the levels of dopamine and norepinephrine in the brain, inhibition of cancer cell proliferation, and reduction of drug-seeking behavior in animal models. However, the exact mechanisms underlying these effects are still being studied.
実験室実験の利点と制限
1'-ethyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, including its relatively high cost and the need for specialized equipment for its synthesis and analysis.
将来の方向性
There are several future directions for research on 1'-ethyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide, including further studies on its potential therapeutic applications in various fields, such as depression, ADHD, and cancer therapy. Additionally, more research is needed to elucidate the exact mechanisms underlying its biochemical and physiological effects. Finally, further studies are needed to optimize the synthesis method of this compound to reduce its cost and increase its yield.
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成法
The synthesis method of 1'-ethyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide involves the reaction of 1,4'-bipiperidine-4-carboxylic acid with 3-pyridinemethanol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then treated with ethyl chloroformate to obtain this compound. The purity of the compound is typically assessed using high-performance liquid chromatography (HPLC) or mass spectrometry.
科学的研究の応用
1'-ethyl-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide has been studied extensively for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug addiction. In neuroscience, this compound has been shown to inhibit the uptake of dopamine and norepinephrine, leading to an increase in their levels in the brain. This effect has been linked to the compound's potential as a treatment for depression and attention deficit hyperactivity disorder (ADHD). In cancer research, this compound has been shown to inhibit the proliferation of cancer cells, making it a potential candidate for cancer therapy. In drug addiction research, this compound has been shown to reduce drug-seeking behavior in animal models, suggesting its potential as a treatment for drug addiction.
特性
IUPAC Name |
1-(1-ethylpiperidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O/c1-2-22-10-7-18(8-11-22)23-12-5-17(6-13-23)19(24)21-15-16-4-3-9-20-14-16/h3-4,9,14,17-18H,2,5-8,10-13,15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMQPUGHAHLRSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCC(CC2)C(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-fluorophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5178767.png)
![N-[2-(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]-1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5178770.png)
![ethyl 1-[4-(benzyloxy)-3-methoxybenzyl]-4-piperidinecarboxylate](/img/structure/B5178778.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5178782.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5178785.png)
![7-[(2-fluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5178798.png)


![5-{[benzyl(methyl)amino]methyl}-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-isoxazolecarboxamide](/img/structure/B5178816.png)
![methyl 6-tert-butyl-2-({[2-(5-chloro-2-thienyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5178819.png)
![methyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5178826.png)
![2-[2-(1-adamantylcarbonyl)hydrazino]-N-benzyl-2-oxoacetamide](/img/structure/B5178827.png)
![2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B5178848.png)
